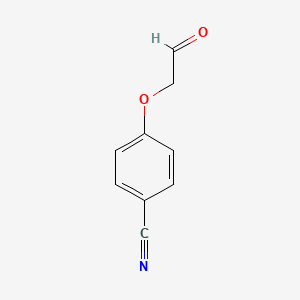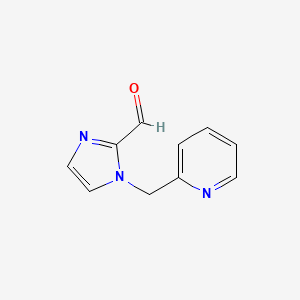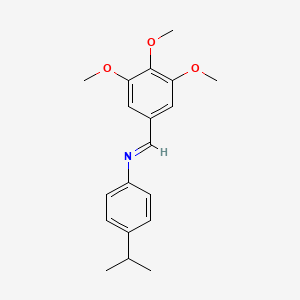
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 5-methyl-1,2,4-triazole under specific conditions . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield . The choice of reagents and conditions can vary, but the goal is to achieve high purity and yield of the desired compound.
Analyse Des Réactions Chimiques
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine exerts its effects involves binding to specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10N4/c1-4-8-5(10-9-4)6(7)2-3-6/h2-3,7H2,1H3,(H,8,9,10) |
Clé InChI |
ALLOKMCUQHOWEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetic acid, [3-(2-hydroxyethyl)phenoxy]-, methyl ester](/img/structure/B8680248.png)

![4-[1,3]Dioxolan-2-yl-2-methylphenol](/img/structure/B8680273.png)







